3'-Methoxy-3-(2-methylphenyl)propiophenone
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Overview
Description
3’-Methoxy-3-(2-methylphenyl)propiophenone is an organic compound belonging to the ketone class. It is characterized by the presence of a methoxy group and a methylphenyl group attached to a propiophenone backbone. This compound is typically a yellow to yellow-brown liquid with a boiling point of approximately 259°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-3-(2-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by the reaction with 3-methoxybenzaldehyde. The resulting 1-(3-methoxyphenyl)-1-propanol is then oxidized using sodium dichromate in sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in sulfuric acid.
Reduction: Sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include secondary alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
3’-Methoxy-3-(2-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Methoxy-3-(2-methylphenyl)propiophenone involves its interaction with molecular targets through its functional groups. The methoxy and methylphenyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone similar to 3’-Methoxy-3-(2-methylphenyl)propiophenone but with a methyl group instead of a methoxy group.
3’-Methoxypropiophenone: Lacks the methylphenyl group, making it less complex in structure.
Uniqueness
3’-Methoxy-3-(2-methylphenyl)propiophenone is unique due to the presence of both methoxy and methylphenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-6-3-4-7-14(13)10-11-17(18)15-8-5-9-16(12-15)19-2/h3-9,12H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUEMLAOJPLBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644006 |
Source
|
Record name | 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-16-7 |
Source
|
Record name | 1-Propanone, 1-(3-methoxyphenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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